REACTION_CXSMILES
|
[C:1]([O:4][CH:5]([C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([Br:15])[CH:10]=1)[C:6]([OH:8])=[O:7])(=[O:3])[CH3:2].[C:16](OC(=N)C(Cl)(Cl)Cl)([CH3:19])([CH3:18])[CH3:17]>C1(C)C=CC=CC=1>[C:1]([O:4][CH:5]([C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([Br:15])[CH:10]=1)[C:6]([O:8][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:7])(=[O:3])[CH3:2]
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C(=O)O)C1=CC(=CC=C1)Br
|
Name
|
|
Quantity
|
0.33 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(C(Cl)(Cl)Cl)=N
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at room temperature for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The solid precipitate was filtered off
|
Type
|
WASH
|
Details
|
washed with toluene
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC(C(=O)OC(C)(C)C)C1=CC(=CC=C1)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |